NMDA Receptor NR1 Subunit Partial Agonism Profile: ACBC vs. ACPC vs. Cycloleucine
ACBC exhibits a distinct, intermediate level of partial agonism at the NR1 glycine-binding subunit of the NMDA receptor compared to its closest ring-size analogs. In direct electrophysiological recordings, ACBC activated the NMDA receptor to 42% of the maximal response achieved by the full agonist glycine [1]. This contrasts sharply with 1-aminocyclopropane-1-carboxylic acid (ACPC), which produced 80% activation under identical conditions, and 1-aminocyclopentane-1-carboxylic acid (cycloleucine), which behaved as a pure antagonist with no intrinsic activation [1].
| Evidence Dimension | NMDA Receptor Activation (% of Glycine Maximum) |
|---|---|
| Target Compound Data | 42% |
| Comparator Or Baseline | ACPC: 80%; Cycloleucine: 0% (antagonist) |
| Quantified Difference | ACBC exhibits 38% less activation than ACPC and 42% more than cycloleucine. |
| Conditions | Electrophysiological recordings on recombinant NMDA receptors (NR1/NR2A) expressed in Xenopus oocytes. |
Why This Matters
For researchers designing experiments to probe graded receptor activation states or developing ligands with a specific level of intrinsic efficacy, ACBC provides a precisely calibrated tool that is not available from the more potent ACPC or the silent cycloleucine.
- [1] Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of Partial Agonist Action at the NR1 Subunit of NMDA Receptors. Neuron, 47(1), 71-84. DOI: 10.1016/j.neuron.2005.05.022 View Source
